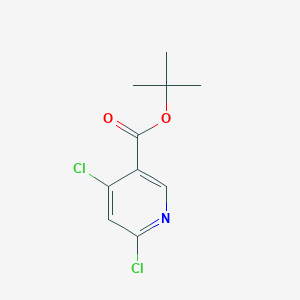

4,6-二氯烟酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

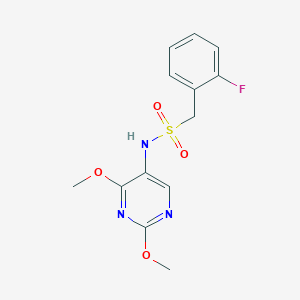

Tert-Butyl 4,6-dichloronicotinate (TBCN) is an important organic compound that belongs to the class of substituted nicotinates. It has a molecular formula of C10H11Cl2NO2 .

Molecular Structure Analysis

The molecular structure of tert-Butyl 4,6-dichloronicotinate consists of a nicotinate core with two chlorine atoms at the 4 and 6 positions and a tert-butyl group attached . The molecular weight is 248.11 .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 4,6-dichloronicotinate include a molecular weight of 248.11 . The compound is predicted to have a density of 1.278±0.06 g/cm3 and a boiling point of 296.1±35.0 °C .作用机制

The mechanism of action of tert-Butyl 4,6-dichloronicotinate is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells.

Biochemical and Physiological Effects:

Tert-Butyl 4,6-dichloronicotinate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models.

实验室实验的优点和局限性

One of the advantages of using tert-Butyl 4,6-dichloronicotinate in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the cost of synthesis can be relatively high, which may limit its use in some research settings.

未来方向

There are several future directions for research on tert-Butyl 4,6-dichloronicotinate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is potential for the development of new derivatives of tert-Butyl 4,6-dichloronicotinate with improved properties for use in various scientific research applications.

合成方法

Tert-Butyl 4,6-dichloronicotinate can be synthesized using various methods. One of the most commonly used methods is the reaction of 4,6-dichloronicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of tert-Butyl 4,6-dichloronicotinate as a white crystalline solid.

科学研究应用

新型杂环化合物的合成

“4,6-二氯烟酸叔丁酯”已被用于合成结构新颖的8-(叔丁基)-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-硫醇和9-(叔丁基)-6H-吲哚[2,3-b]喹喔啉衍生物 . 这是通过叔丁基取代的靛红与苯-1,2-二胺或硫代氨基脲缩合来实现的 .

生物活性的增强

在一些杂环化合物中引入叔丁基,包括“4,6-二氯烟酸叔丁酯”,可以显著增强其生物活性 . 例如,据报道,在伯氨喹啉的喹啉体系的C-2位连接代谢稳定的叔丁基,可显著提高其血液裂殖子杀灭抗疟活性 .

亲脂性的增加

在有机分子中引入叔丁基,例如“4,6-二氯烟酸叔丁酯”,会增加其亲脂性 . 这对穿过异常厚而轻的细胞壁非常重要 .

新型药物候选物的合成

将叔丁基引入吲哚喹喔啉和[1,2,4]三嗪并[5,6-b]吲哚体系,从而产生一系列结构新颖的化合物作为可能的药物候选物,这对当前药物化学的需求具有合成意义 .

材料科学

“4,6-二氯烟酸叔丁酯”应用于材料科学领域,特别是在生物医用材料、电子材料和能源材料的研究中.

抗自由基活性

安全和危害

属性

IUPAC Name |

tert-butyl 4,6-dichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-5-13-8(12)4-7(6)11/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAVOQSQZMCRRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2385267.png)

![2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2385273.png)

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)

![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)

![3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2385280.png)